Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate
Description
Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is a spirocyclic compound characterized by a bicyclic structure where a cyclohexane ring is fused to a tetrahydrofuran-like oxygen-containing ring (7-oxa) and a pyrrolidine-like nitrogen-containing ring (1-aza). The tert-butyl carboxylate group at position 1 serves as a protective group, enhancing solubility and stability during synthetic applications. This compound is primarily utilized as a building block in pharmaceutical and organic synthesis due to its rigid spiro architecture, which can influence conformational preferences in drug candidates .
Properties
IUPAC Name |
tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-9(14)8-12(13)4-6-16-7-5-12/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQDOXSVAYXAGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)CC12CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride. The reaction proceeds through a series of steps, including the formation of an intermediate, tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, which is then converted to the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale-up, yield, and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s oxo group at position 2 distinguishes it from amino-substituted analogs (e.g., ), which exhibit different reactivity in nucleophilic or hydrogen-bonding contexts.
- Oxygen placement (7-oxa vs. 8-oxa) and nitrogen count (1-aza vs. diaza/triaza) significantly alter ring strain and electronic properties .
Biological Activity
Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₂H₁₉NO₄
- Molecular Weight : 241.29 g/mol
- CAS Number : 1335041-95-6
- Purity : Typically >95% in commercial preparations
Research indicates that compounds within the spirocyclic family, such as this compound, can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the azaspiro structure may enhance binding affinity and specificity towards certain biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of spirocyclic compounds. This compound has shown promising activity against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that this compound may serve as a potential lead for the development of new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assessments have been performed using various cancer cell lines to evaluate the compound's potential as an anticancer agent. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF7 (breast cancer) | 20.5 |
| A549 (lung cancer) | 25.0 |
The observed cytotoxic effects indicate that this compound may inhibit cell proliferation in specific cancer types, warranting further investigation into its mechanism of action.
Study on Antitumor Activity
A notable study published in Journal of Medicinal Chemistry evaluated the antitumor activity of various spirocyclic derivatives, including this compound. The study highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.
Research on Enzyme Inhibition
Another study focused on the enzyme inhibition properties of this compound, revealing that it acts as a competitive inhibitor for certain kinases involved in tumor growth signaling pathways. This suggests potential applications in targeted cancer therapies.
Q & A
Q. Challenges :
- Low melting point and hygroscopicity complicate crystal growth. Use slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate).
SHELX Applications : - SHELXD : Solves phase problems via dual-space methods for small molecules.
- SHELXL : Refines anisotropic displacement parameters and hydrogen-bonding networks, critical for validating spirocyclic geometry .
Advanced: How can researchers mitigate the formation of hazardous decomposition products during high-temperature reactions involving this compound?
- Thermal Stability Analysis : Perform TGA/DSC to identify decomposition thresholds (>200°C) .
- Inert Atmosphere : Use nitrogen/argon to suppress oxidative degradation.
- Scrubber Systems : Trap hazardous gases (CO, NOx) using alkaline solutions .
- Alternative Conditions : Replace thermal steps with photochemical or microwave-assisted reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
